molecular formula C27H24ClN3O4S B2778889 3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one CAS No. 689757-27-5

3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one

Cat. No. B2778889
CAS RN: 689757-27-5
M. Wt: 522.02
InChI Key: FBSKFMLXEFEVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains several functional groups, including a benzodioxol group, a chlorophenyl group, a morpholinyl group, and a quinazolinone group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. Given its structure, it’s likely that it could undergo a variety of reactions depending on the conditions. For example, the benzodioxol group could potentially undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions and characterized for their potential as antimicrobial agents. For instance, the synthesis process involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1 reacting with hydrazine hydrate in the presence of methanol leads to compounds screened for antibacterial and antifungal activities against a range of microorganisms (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activities

Several synthesized quinazolinone derivatives demonstrate significant antimicrobial properties. For example, compounds were tested for their efficacy against various bacterial and fungal strains, showing promising results as potential antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antitumor and Cytotoxicity Studies

The exploration of quinazoline derivatives extends into antitumor activity, where certain compounds have been synthesized and assessed for their in vitro antitumor effects. These studies involve evaluating the compounds' cytotoxic effects on various cancer cell lines, contributing valuable insights into the potential therapeutic applications of quinazoline derivatives in cancer treatment (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Antibacterial Activity

Further research on similar compounds has led to the synthesis of derivatives with significant antibacterial activity against a spectrum of bacterial strains, indicating the potential of these compounds in developing new antibacterial agents (Osarumwense, 2022).

Molecular Docking and Synthesis for Antitumor Activity

Quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activity, including molecular docking studies to understand their interaction with biological targets. These studies help in identifying compounds with broad-spectrum antitumor activity and specific activities against certain cancer cell lines, offering a pathway for developing targeted cancer therapies (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Mechanism of Action

The mechanism of action of this compound is not well-understood. It’s possible that it could interact with biological targets in a variety of ways, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4S/c28-20-4-1-18(2-5-20)16-36-27-29-23-7-6-21(30-9-11-33-12-10-30)14-22(23)26(32)31(27)15-19-3-8-24-25(13-19)35-17-34-24/h1-8,13-14H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSKFMLXEFEVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.